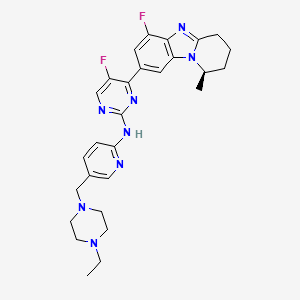
Tibremciclib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tibremciclib is a novel pharmaceutical agent that falls into the category of cyclin-dependent kinase inhibitors. It is primarily being researched for its potential as a targeted therapy in the treatment of various types of cancers, including breast cancer, lung cancer, and certain types of leukemia . This compound specifically targets cyclin-dependent kinase 4 and cyclin-dependent kinase 6, which are crucial for the transition from the G1 phase to the S phase of the cell cycle .
Méthodes De Préparation
The preparation of Tibremciclib involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 to prepare an in vivo formula . The industrial production methods for this compound are still under development, and detailed procedures are often proprietary to the companies involved in its production.
Analyse Des Réactions Chimiques
Tibremciclib undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include cyclin-dependent kinase inhibitors and other specific reagents that target the cell cycle machinery . The major products formed from these reactions are typically derivatives of this compound that retain its antineoplastic properties.
Applications De Recherche Scientifique
Tibremciclib has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cyclin-dependent kinases and their role in the cell cycle . In biology, it is used to investigate the mechanisms of cell proliferation and apoptosis. In medicine, this compound is being researched as a potential treatment for various types of cancers, including hormone receptor-positive, HER2-negative breast cancer, and non-small cell lung cancer . In industry, it is being developed as a targeted therapy for cancer treatment.
Mécanisme D'action
. These kinases play a pivotal role in regulating the cell cycle. By inhibiting these kinases, Tibremciclib effectively halts the progression of the cell cycle, thereby preventing cancer cells from proliferating . This mechanism of action not only curtails tumor growth but also sensitizes cancer cells to other forms of treatment, such as chemotherapy and radiation .
Comparaison Avec Des Composés Similaires
Tibremciclib is unique in its specificity for cyclin-dependent kinase 4 and cyclin-dependent kinase 6. Similar compounds include Abemaciclib, Dinaciclib, Palbociclib, and Ribociclib . These compounds also target cyclin-dependent kinases but may have different selectivity and efficacy profiles. For example, Abemaciclib is a dual inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6, while Dinaciclib targets cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 9 .
Propriétés
Numéro CAS |
2397678-18-9 |
|---|---|
Formule moléculaire |
C28H32F2N8 |
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-[(1R)-6-fluoro-1-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-8-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C28H32F2N8/c1-3-36-9-11-37(12-10-36)17-19-7-8-24(31-15-19)33-28-32-16-22(30)26(35-28)20-13-21(29)27-23(14-20)38-18(2)5-4-6-25(38)34-27/h7-8,13-16,18H,3-6,9-12,17H2,1-2H3,(H,31,32,33,35)/t18-/m1/s1 |
Clé InChI |
XOJPAVACYRFOBK-GOSISDBHSA-N |
SMILES isomérique |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C6N5[C@@H](CCC6)C)F |
SMILES canonique |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C6N5C(CCC6)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


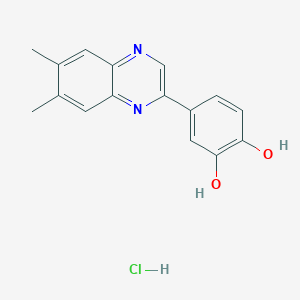
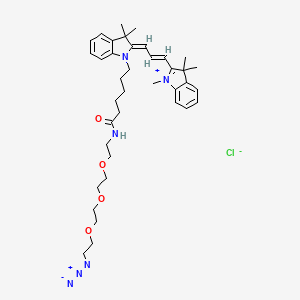
![3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea](/img/structure/B12370468.png)


![(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B12370491.png)

![N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-oxo-2,3-dihydroisoindol-4-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12370502.png)
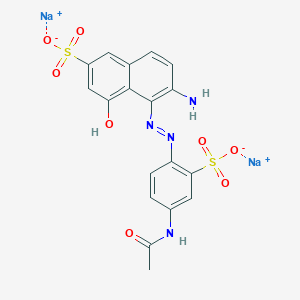
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12370520.png)
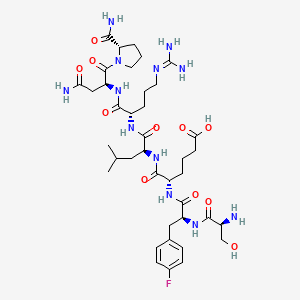

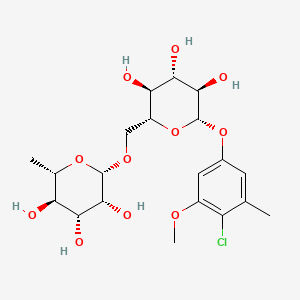
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)
